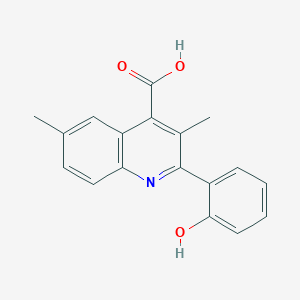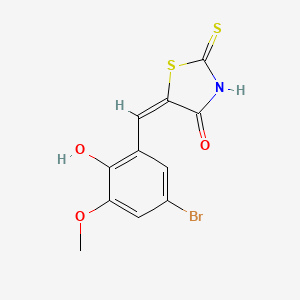![molecular formula C25H34N4O B6089675 4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MP-10 and is a potent dopamine D2/D3 receptor agonist.
Wirkmechanismus
MP-10 acts as a potent agonist of dopamine D2/D3 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of dopamine signaling. By binding to these receptors, MP-10 activates downstream signaling pathways that lead to increased dopamine release and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily related to its impact on dopamine signaling. MP-10 has been shown to increase dopamine release in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is associated with various physiological effects, including improved motor function, enhanced motivation, and increased reward sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MP-10 in lab experiments include its potent and selective activity at dopamine D2/D3 receptors, which makes it an excellent tool for studying the dopamine receptor system. However, the limitations of using MP-10 include its potential for inducing dopamine receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MP-10, including the development of new and more potent dopamine receptor agonists, the exploration of novel therapeutic applications for MP-10 in neurological disorders, and the investigation of the mechanisms underlying the effects of MP-10 on dopamine signaling. Additionally, future studies may focus on the potential for MP-10 to induce dopamine receptor desensitization and downregulation and the development of strategies to mitigate these effects.
Synthesemethoden
The synthesis of MP-10 involves several steps, including the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form 4-chlorobenzamide. This intermediate is then reacted with 1-(2-phenylethyl)-3-piperidinylamine to produce the final product, MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MP-10 has been shown to have a significant impact on dopamine signaling, which is crucial for the regulation of movement, motivation, and reward. In pharmacology, MP-10 has been used as a tool to study the dopamine receptor system and its role in various physiological processes. In medicinal chemistry, MP-10 has been explored as a potential drug candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27-16-18-29(19-17-27)24-11-9-22(10-12-24)25(30)26-23-8-5-14-28(20-23)15-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,23H,5,8,13-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRDMROASVETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)
![3-{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6089631.png)
![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B6089655.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)